![molecular formula C14H12ClN5O2 B1268316 4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)
4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol (hereafter referred to as 4-CP) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-CP is a member of the triazine family of compounds, which are known for their unique properties and have been widely used in the synthesis of pharmaceuticals, agrochemicals, and other products. 4-CP has been found to possess a range of interesting chemical and physical properties, including significant antibacterial and antifungal activity.
Scientific Research Applications
Antimicrobial Activity
- Various derivatives of 1,3,5-triazines, including structures similar to the queried compound, have been synthesized and evaluated for antimicrobial activities. They have shown promising results as antifungal and antibacterial agents, demonstrating the potential utility of these compounds in developing new antimicrobial drugs (Sareen et al., 2007), (Sareen et al., 2006), (Patel et al., 2003).
Chemical Synthesis and Functionalization
- The compound and its analogs have been involved in various synthesis procedures, showcasing their versatility in forming new chemical entities. This includes the synthesis of amino derivatives of 2-hydroxyphenyl-1,3,5-triazines, highlighting the potential for chemical modification and functionalization of this compound class (Shasheva et al., 2017).
Photocrosslinking Properties
- Some derivatives have been used to synthesize UV cross-linkable polymers, indicating potential applications in material sciences, particularly for materials requiring specific light-induced cross-linking properties for stability or functionalization (Suresh et al., 2016).
Antitubercular and Antifungal Activities
- Derivatives of the compound have shown significant antitubercular and antifungal activities, further emphasizing its role in the development of new therapeutic agents for treating infectious diseases (Raval et al., 2011), (El-Shehry et al., 2020).
properties
IUPAC Name |
4-[[4-chloro-6-(furan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-12-18-13(16-8-11-2-1-7-22-11)20-14(19-12)17-9-3-5-10(21)6-4-9/h1-7,21H,8H2,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCPQPDPLGDNEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

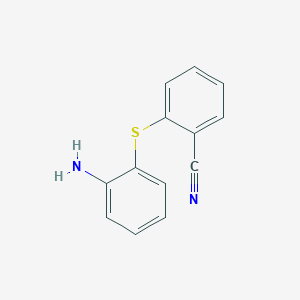
![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)
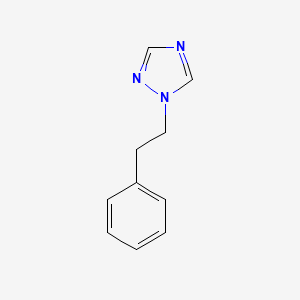
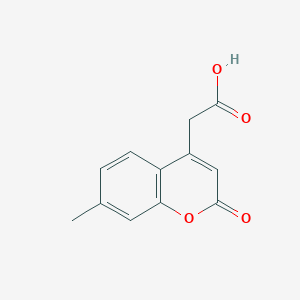

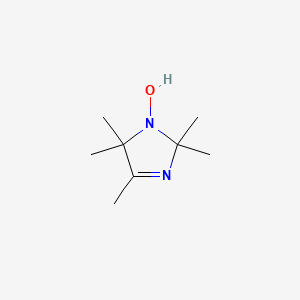
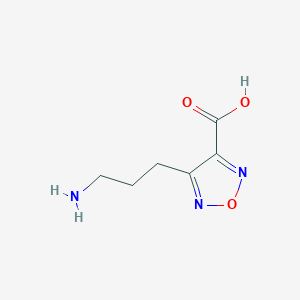
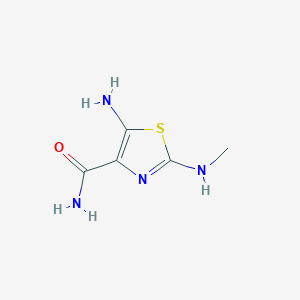
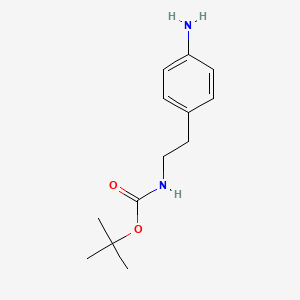
![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)



